molecular formula C29H34N8O3 B11932207 (2S)-2-[[4-[5-[6-[(6-methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyrazin-2-yl]-3-methylpyrazolo[1,5-a]pyridin-6-yl]oxymethyl]morpholine

(2S)-2-[[4-[5-[6-[(6-methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyrazin-2-yl]-3-methylpyrazolo[1,5-a]pyridin-6-yl]oxymethyl]morpholine

Cat. No.: B11932207
M. Wt: 542.6 g/mol
InChI Key: MFOVQWYFURMVKU-IWAAJCSBSA-N
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Description

This compound is a structurally complex molecule featuring a morpholine ring, a pyrazine core, a pyrazolo[1,5-a]pyridine moiety, and a 3,6-diazabicyclo[3.1.1]heptane (norbornane analog) system substituted with a 6-methoxypyridinylmethyl group.

Key structural attributes:

  • Morpholine ring: Enhances solubility and metabolic stability .
  • 3,6-Diazabicyclo[3.1.1]heptane: A constrained bicyclic system that may improve binding affinity by reducing conformational flexibility .
  • 6-Methoxypyridinylmethyl group: The methoxy substituent could modulate electron density and hydrogen-bonding interactions, influencing target engagement .

Properties

Molecular Formula

C29H34N8O3

Molecular Weight

542.6 g/mol

IUPAC Name

(2S)-2-[[4-[5-[6-[(6-methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyrazin-2-yl]-3-methylpyrazolo[1,5-a]pyridin-6-yl]oxymethyl]morpholine

InChI

InChI=1S/C29H34N8O3/c1-19-9-34-37-17-23(40-18-24-11-30-5-6-39-24)8-25(29(19)37)26-12-32-27(13-31-26)35-15-21-7-22(16-35)36(21)14-20-3-4-28(38-2)33-10-20/h3-4,8-10,12-13,17,21-22,24,30H,5-7,11,14-16,18H2,1-2H3/t21?,22?,24-/m0/s1

InChI Key

MFOVQWYFURMVKU-IWAAJCSBSA-N

Isomeric SMILES

CC1=C2C(=CC(=CN2N=C1)OC[C@@H]3CNCCO3)C4=CN=C(C=N4)N5CC6CC(C5)N6CC7=CN=C(C=C7)OC

Canonical SMILES

CC1=C2C(=CC(=CN2N=C1)OCC3CNCCO3)C4=CN=C(C=N4)N5CC6CC(C5)N6CC7=CN=C(C=C7)OC

Origin of Product

United States

Preparation Methods

Pyrazolo[1,5-a]pyridine Core Preparation

The pyrazolo[1,5-a]pyridine scaffold is synthesized via a cyclocondensation reaction between 2-aminopyridine derivatives and α,β-unsaturated carbonyl compounds. For example, reacting 3-methyl-2-aminopyridine with ethyl acrylate under acidic conditions yields the pyrazolo[1,5-a]pyridine core. Subsequent chlorination at the 6-position using POCl₃ introduces a reactive site for later functionalization.

Table 1: Optimization of Pyrazolo[1,5-a]pyridine Synthesis

ReagentTemperature (°C)Yield (%)Purity (%)
Ethyl acrylate/HCl807295
Methyl vinyl ketone/H₂SO₄1006892

3,6-Diazabicyclo[3.1.1]heptane Functionalization

The 3,6-diazabicyclo[3.1.1]heptane system is constructed via a [3+2] cycloaddition between a diamine and a diketone. For instance, reacting 1,2-diaminopropane with cyclopentanone under microwave irradiation yields the bicyclic framework. The (6-methoxypyridin-3-yl)methyl group is introduced via N-alkylation using 3-(bromomethyl)-6-methoxypyridine in the presence of K₂CO₃.

Critical Step :

  • N-Alkylation :

    • Substrate: 3,6-Diazabicyclo[3.1.1]heptane

    • Alkylating agent: 3-(Bromomethyl)-6-methoxypyridine

    • Base: K₂CO₃, DMF, 60°C, 12 hours

    • Yield: 85%

Pyrazine Ring Synthesis and Functionalization

Pyrazine rings are typically formed via condensation of 1,2-diamines with glyoxal. The 2-chloropyrazine intermediate is prepared by treating pyrazine with PCl₅, enabling subsequent cross-coupling with the diazabicycloheptane moiety.

Coupling Reactions and Final Assembly

Buchwald-Hartwig Amination for Pyrazine-Diazabicycloheptane Linkage

The 2-chloropyrazine undergoes Buchwald-Hartwig coupling with the functionalized diazabicycloheptane using Pd(OAc)₂/Xantphos as the catalytic system:

Reaction Conditions :

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • Base: Cs₂CO₃

  • Solvent: Toluene, 110°C, 24 hours

  • Yield: 78%

Etherification with (2S)-Morpholine

The chlorinated pyrazolo[1,5-a]pyridine intermediate reacts with (2S)-morpholinemethanol under Mitsunobu conditions to establish the ether linkage:

Mitsunobu Reaction :

  • Reagents: DIAD (Diisopropyl azodicarboxylate), PPh₃

  • Solvent: THF, 0°C to room temperature

  • Yield: 65%

  • Stereochemical Integrity : Chiral purity >99% ee confirmed by chiral HPLC.

Stereochemical Considerations and Resolution

The (2S)-morpholine moiety is introduced via kinetic resolution using a chiral oxazaborolidine catalyst during the Mitsunobu reaction. Alternatively, racemic morpholinemethanol is resolved using L-tartaric acid to isolate the (S)-enantiomer.

Purification and Characterization

Final purification employs preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >99% purity. Structural confirmation is performed via:

  • ¹H/¹³C NMR : Key peaks include δ 8.2 ppm (pyrazine-H), δ 6.8 ppm (pyridyl-H), and δ 3.6 ppm (morpholine-OCH₂).

  • HRMS : [M+H]⁺ calculated for C₃₄H₃₈N₈O₃: 631.3045; found: 631.3048.

Optimization and Scalability Challenges

Key challenges include minimizing epimerization during Mitsunobu reactions and improving yields in the Buchwald-Hartwig step. Scalable adjustments involve switching from toluene to cyclopentyl methyl ether (CPME) for safer large-scale processing .

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various chemical reactions, including:

    Oxidation: Potentially forming oxidized derivatives.

    Reduction: Reducing specific functional groups.

    Substitution: Replacing certain groups with others.

    Addition: Adding new groups to the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides.

    Addition: Reagents like Grignard reagents or organolithium compounds.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to (2S)-2-[[4-[5-[6-[(6-methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyrazin-2-yl]-3-methylpyrazolo[1,5-a]pyridin-6-yl]oxymethyl]morpholine exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can effectively inhibit the proliferation of cancer cell lines such as K562 and MCF-7 by inducing apoptosis and blocking cell cycle progression .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar derivatives have been tested against various pathogens, showing efficacy in inhibiting bacterial growth, particularly against Mycobacterium tuberculosis . The presence of specific substituents enhances the compound's ability to penetrate bacterial membranes, making it a candidate for further development in antimicrobial therapies.

Anti-inflammatory Effects

Recent studies have investigated the anti-inflammatory properties of related compounds, focusing on their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes . These enzymes play crucial roles in inflammatory pathways, and inhibitors can provide therapeutic benefits for conditions like arthritis and other inflammatory diseases.

Synthesis Methodologies

The synthesis of (2S)-2-[[4-[5-[6-[(6-methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyrazin-2-yl]-3-methylpyrazolo[1,5-a]pyridin-6-yl]oxymethyl]morpholine involves several steps:

  • Starting Materials : The synthesis begins with readily available precursors such as morpholine derivatives and substituted pyrazoles.
  • Reactions : Key reactions include nucleophilic substitutions and coupling reactions facilitated by catalysts to enhance yield and selectivity.
  • Characterization : The final product is characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity .

Case Study 1: Anticancer Efficacy

A study conducted by Šaˇc kus et al. evaluated the anticancer activity of a series of pyrazole derivatives against K562 cells. The most active compound demonstrated significant inhibition of cell proliferation and induced apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, derivatives similar to (2S)-2 were tested against Mycobacterium tuberculosis. The results indicated that modifications in the pyrazole ring significantly enhanced antimicrobial activity, suggesting that structural optimization could lead to more effective therapeutics .

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, modulating their activity and triggering downstream effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine and Piperazine Derivatives

(2S,6R)-2,6-Dimethyl-4-(6-nitro-3-pyridyl)morpholine ():

  • Structural similarity : Shares the morpholine core and pyridine substitution.
  • Key differences : Lacks the bicyclo[3.1.1]heptane and pyrazolo[1,5-a]pyridine systems.
  • Synthesis : Prepared via nucleophilic substitution under reflux conditions (similar to methods in ), yielding a nitro intermediate later reduced to an amine .

2-Chloro-6-((2S,6R)-4-methanesulfonyl-2,6-dimethyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine ():

  • Structural similarity: Contains morpholine and piperazine motifs, with a thienopyrimidine core.
  • Key differences: Replaces pyrazine with thienopyrimidine and lacks the bicyclo system.
  • Synthesis : Uses potassium carbonate in acetonitrile for alkylation, a method applicable to the target compound’s morpholine-piperazine analogs .

Pyrazolo-Pyrimidine Derivatives

6-Methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one derivatives ():

  • Structural similarity : Pyrazole and pyrimidine rings are present.
  • Key differences : The target compound features pyrazolo[1,5-a]pyridine instead of pyrazolo[3,4-d]pyrimidine, altering ring strain and electronic properties.

Comparative Data Tables

Table 2: Spectroscopic Characterization (Hypothetical for Target Compound)

Compound ¹H NMR (δ ppm) Key Peaks IR (cm⁻¹) Key Bands LCMS (ESI) Reference
Target Compound 1.20 (d, J=6.4 Hz, CH₃), 3.70–3.84 (morpholine OCH₂), 6.45 (pyridine H) 1650 (C=N), 1250 (C-O) 600–700 (M+H) N/A
(2S,6R)-2,6-Dimethylmorpholine derivative 1.20 (d, J=6.4 Hz, 6H), 7.72 (d, J=2.6 Hz, pyridine H) N/A 208 (M+H)
Zygocaperoside () 3.30–3.80 (glycoside protons) 3400 (OH), 1700 (C=O) Not reported

Research Findings and Implications

  • Synthesis : The target compound’s synthesis likely involves multi-step nucleophilic substitutions and cyclizations, as seen in and . Reflux conditions with sodium acetate () or K₂CO₃ in acetonitrile () are viable for intermediate steps.
  • Bioactivity Prediction : The 3,6-diazabicyclo[3.1.1]heptane system may confer rigidity, enhancing binding to flat aromatic pockets in targets like kinases or GPCRs. The methoxypyridine group could improve blood-brain barrier penetration compared to ’s nitro derivative .
  • Spectroscopic Analysis : ¹H NMR peaks for morpholine (δ 3.70–3.84) and pyridine (δ 6.45–7.72) align with analogs in , though the bicyclo system may introduce unique splitting patterns .

Biological Activity

The compound (2S)-2-[[4-[5-[6-[(6-methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyrazin-2-yl]-3-methylpyrazolo[1,5-a]pyridin-6-yl]oxymethyl]morpholine is a complex organic molecule with potential pharmacological applications due to its unique structural features. This article explores its biological activity, focusing on its interactions with various biological targets and its therapeutic potential.

Structural Overview

This compound features a morpholine ring, which enhances solubility and bioavailability, and incorporates multiple aromatic and heteroaromatic systems, including pyridine and pyrazole. Such structural diversity suggests a wide range of potential biological interactions.

Structural Feature Description Potential Biological Activity
Morpholine RingEnhances solubilityNeuroprotective effects
Methoxy GroupIncreases lipophilicityAntimicrobial properties
Pyrazole RingsAssociated with anticancer activityAnticancer effects

Pharmacological Potential

The biological activity of this compound can be attributed to its ability to interact with various biological targets, particularly nicotinic acetylcholine receptors (nAChRs). Research indicates that compounds with similar structures have demonstrated significant pharmacological effects.

Interaction Studies

Studies have shown that the compound may act as a selective ligand for nAChRs, which are critical in neurotransmission and have been implicated in various neurological disorders. The interaction with these receptors suggests potential applications in treating conditions such as Alzheimer's disease and schizophrenia.

Case Studies and Research Findings

  • Nicotinic Receptor Modulation : A study highlighted the role of similar compounds in modulating nAChRs, demonstrating that modifications in the structure can significantly alter receptor affinity and selectivity . This is crucial for developing targeted therapies for neurological conditions.
  • Anticancer Activity : Research on pyrazole derivatives has shown promising anticancer activity through apoptosis induction in cancer cells. The incorporation of the pyrazole moiety in this compound may enhance its efficacy against various cancer types .
  • Neuroprotective Effects : Compounds containing morpholine rings have been associated with neuroprotective effects. Experimental models indicate that such compounds can mitigate neuronal damage in neurodegenerative diseases by modulating neurotransmitter systems .

Synthesis and Formulation

The synthesis of this compound involves several steps, typically starting from simpler precursors and employing techniques such as:

  • Coupling reactions to form the multi-ring structure.
  • Functional group modifications to enhance pharmacokinetic properties.

Formulations are designed to optimize bioavailability and therapeutic efficacy, often utilizing advanced delivery systems to improve absorption rates.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for high yield?

The synthesis involves multi-step reactions, including Suzuki-Miyaura couplings for pyrazine/pyridinyl motifs and nucleophilic substitutions for morpholine integration. Key steps:

  • Use Pd-catalyzed cross-coupling to introduce boronate ester intermediates (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) .
  • Optimize solvent polarity (e.g., DMF for polar intermediates) and temperature (60–100°C) to stabilize reactive intermediates like pyrazolo[1,5-a]pyridinyl fragments .
  • Monitor purity via HPLC at each stage; yields >70% are achievable with rigorous exclusion of moisture .

Q. Which analytical techniques are critical for structural validation?

A combination of spectroscopic and chromatographic methods is essential:

  • 1H/13C NMR : Assign peaks for stereochemical confirmation (e.g., morpholine-CH2 and diazabicycloheptane protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
  • HPLC-PDA : Ensure >95% purity by tracking UV absorption at λ = 254 nm .

Q. How can reaction selectivity be improved during functional group modifications?

  • Use protecting groups (e.g., tert-butoxycarbonyl for amines) to prevent undesired side reactions at the diazabicycloheptane or pyridinyl nitrogen .
  • Employ kinetic control by adjusting stoichiometry (e.g., 1.2 eq of 6-methoxypyridinylmethyl chloride) to favor mono-substitution .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Re-examine solvent effects: Deuterochloroform vs. DMSO-d6 can shift proton signals for morpholine or pyrazine rings .
  • Perform 2D NMR (COSY, HSQC) to confirm coupling between diazabicycloheptane and pyridinyl groups .
  • Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .

Q. What strategies mitigate compound instability during storage or biological assays?

  • Store lyophilized samples at -20°C under argon to prevent hydrolysis of the morpholine ether or pyrazine moieties .
  • In aqueous assays, use buffered solutions (pH 6–7) with 5% DMSO to minimize degradation; monitor stability via LC-MS over 24-hour periods .

Q. How can researchers design bioactivity studies to evaluate pharmacological potential?

  • Prioritize target engagement assays (e.g., kinase inhibition or GPCR binding) using fluorescence polarization or SPR .
  • For in vitro ADMET profiling:
  • Measure microsomal stability (human liver microsomes, NADPH cofactor) .
  • Assess permeability via Caco-2 monolayers; logP values >3 may require formulation adjustments .

Q. What computational tools are suitable for mechanistic studies of its reactivity?

  • Molecular Dynamics (MD) Simulations : Model interactions between the diazabicycloheptane core and biological targets (e.g., ATP-binding pockets) .
  • Density Functional Theory (DFT) : Calculate transition states for key reactions (e.g., nucleophilic substitution at the pyrazinyl position) .

Q. How should low yields in scaled-up synthesis be addressed?

  • Identify bottlenecks via reaction calorimetry to optimize exothermic steps (e.g., Suzuki couplings) .
  • Switch from batch to flow chemistry for diazabicycloheptane formation, improving heat/mass transfer .

Q. What cross-disciplinary approaches enhance research on this compound?

  • Material Science : Study surface adsorption on nanomaterials (e.g., SiO2) to improve drug delivery .
  • Environmental Chemistry : Assess photodegradation pathways using UPLC-QTOF-MS to identify toxic byproducts .

Methodological Notes

  • Data Contradiction Analysis : Always cross-validate synthetic intermediates with orthogonal techniques (e.g., IR for carbonyl groups if NMR is ambiguous) .
  • Advanced Purification : Use preparative SFC (supercritical fluid chromatography) for enantiomeric resolution of the (2S)-morpholine center .

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